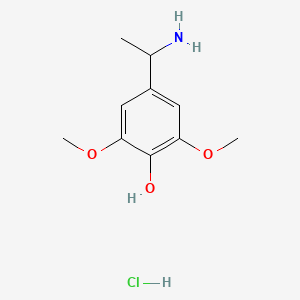

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

Description

BenchChem offers high-quality 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

C10H16ClNO3 |

|---|---|

Molecular Weight |

233.69 g/mol |

IUPAC Name |

4-(1-aminoethyl)-2,6-dimethoxyphenol;hydrochloride |

InChI |

InChI=1S/C10H15NO3.ClH/c1-6(11)7-4-8(13-2)10(12)9(5-7)14-3;/h4-6,12H,11H2,1-3H3;1H |

InChI Key |

KCUJFNYDOADUJX-UHFFFAOYSA-N |

Canonical SMILES |

CC(C1=CC(=C(C(=C1)OC)O)OC)N.Cl |

Origin of Product |

United States |

Foundational & Exploratory

Technical Guide: Synthesis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol Hydrochloride

Executive Summary & Strategic Analysis

Target Molecule: 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride

IUPAC Name: 4-(1-aminoethyl)-2,6-dimethoxyphenol hydrochloride

Common Synonyms: 1-(4-hydroxy-3,5-dimethoxyphenyl)ethylamine HCl;

Significance

This molecule represents a structural hybrid between the phenethylamine class of alkaloids (e.g., mescaline) and lignin-derived monomers. It is a key intermediate in the synthesis of bioactive catecholamine analogs and a metabolite marker in lignin depolymerization studies. Its amphoteric nature (phenolic -OH and aliphatic -NH

Retrosynthetic Logic

The synthesis hinges on the construction of the

Two primary routes are evaluated:

-

Route A (Protected): O-Benzylation

Reductive Amination-

Verdict:Preferred for High Purity. Eliminates zwitterionic solubility issues during workup.

-

-

Route B (Direct): Direct Reductive Amination of Acetosyringone.

-

Verdict:Preferred for Speed/High Throughput. Requires specialized ion-exchange (SCX) workup to isolate the amphoteric product.

-

Synthesis Pathway Visualization

The following diagram outlines the logical flow for both the Direct and Protected routes.

Caption: Comparative workflow for Route A (Protected) and Route B (Direct) synthesis.

Detailed Experimental Protocols

Route A: The "Pharma-Grade" Protected Synthesis (Recommended)

Rationale: This route masks the phenolic proton, converting the zwitterion into a standard lipophilic amine. This allows for standard aqueous/organic extraction at high pH, ensuring high purity before the final salt formation.

Step 1: Synthesis of 4-Benzyloxy-3,5-dimethoxyacetophenone

-

Reagents: Acetosyringone (10.0 g, 51 mmol), Benzyl bromide (6.7 mL, 56 mmol), Potassium Carbonate (10.6 g, 76 mmol), DMF (50 mL).

-

Procedure:

-

Charge a 250 mL round-bottom flask (RBF) with Acetosyringone and DMF.

-

Add K

CO -

Heat to 60°C for 4 hours. Monitor by TLC (Hexane:EtOAc 7:3).

-

Workup: Pour into ice water (300 mL). The product will precipitate.[1] Filter the white solid, wash with water, and dry in vacuo.

-

Yield: ~90-95%.

-

Step 2: Reductive Amination to 1-(4-Benzyloxy-3,5-dimethoxyphenyl)ethylamine

Citation: Adapted from Abdel-Magid et al. [1] for hindered ketones.

-

Reagents: Benzyl-Acetosyringone (10.0 g, 35 mmol), Ammonium Acetate (27.0 g, 350 mmol, 10 eq), Sodium Cyanoborohydride (1.54 g, 24.5 mmol, 0.7 eq), Methanol (100 mL).

-

Procedure:

-

In a 500 mL RBF, dissolve the ketone and ammonium acetate in Methanol.

-

Stir at room temperature for 1 hour to facilitate imine formation.

-

Add NaBH

CN in one portion.[2] -

Crucial: Heat to 50°C for 24-48 hours. Acetophenones are sterically hindered compared to aldehydes; heat drives the equilibrium.

-

Quench: Cool to 0°C. Slowly add 6M HCl to pH < 2 (destroys residual hydride). Stir for 30 mins.

-

Isolation: Evaporate methanol. Dilute residue with water. Wash with Et

O (removes neutral byproduct). Basify aqueous layer to pH 12 with 4M NaOH. Extract with DCM (3 x 50 mL). Dry organic layer (Nangcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Result: Yellow oil (Free amine).

-

Step 3: Deprotection & Hydrochloride Salt Formation

-

Reagents: O-Benzyl amine (from Step 2), 10% Pd/C (10 wt%), Ethanol (100 mL), Conc. HCl (1.2 eq).

-

Procedure:

-

Hydrogenate at 40 psi (Parr shaker) or balloon pressure for 12 hours.

-

Filtration: Filter through Celite to remove Pd/C.

-

Salt Formation: Add Conc. HCl (1.2 eq) to the filtrate. Evaporate to dryness.

-

Crystallization: Recrystallize the residue from IPA/Et

O. -

Final Product: White crystalline solid.

Route B: Direct Reductive Amination (Rapid)

Rationale: Useful for small-scale library synthesis where step count is critical. Requires Ion Exchange chromatography because the product cannot be extracted into organic solvent at basic pH (phenolate formation).

Protocol

-

Reaction: Combine Acetosyringone (1.0 eq) and NH

OAc (15 eq) in MeOH. Stir 2h. Add NaBH -

Quench: Acidify with 1M HCl to pH 2. Stir 30 min.

-

Purification (SCX Column):

-

Load the acidic aqueous solution onto a Strong Cation Exchange (SCX) cartridge (e.g., Isolute SCX-2).

-

Wash 1: Methanol (Elutes non-basic impurities, phenols, unreacted ketone).

-

Elution: 2M Ammonia in Methanol. This releases the amine product.

-

-

Salt Formation: Concentrate the ammonia/methanol fraction. Redissolve in minimal EtOH. Add 1M HCl in ether. Collect precipitate.

Analytical Characterization

| Parameter | Expected Data | Interpretation |

| Appearance | White to off-white crystalline solid | High purity HCl salt. |

| Melting Point | 215–220°C (Decomp) | Typical for phenethylamine hydrochlorides. |

| Symmetric protons on the 2,6-dimethoxy ring. | ||

| Alpha-proton shifted downfield by amine and ring. | ||

| Characteristic singlet for two methoxy groups. | ||

| Methyl doublet coupled to the methine. | ||

| MS (ESI+) | m/z 198.1 [M+H] | Consistent with Free Base MW 197.23. |

Safety & Handling

-

Sodium Cyanoborohydride: Highly toxic if ingested or in contact with acid (generates HCN gas). Always quench reactions in a fume hood with efficient ventilation. Use bleach (NaOCl) to treat waste streams containing cyanide.

-

Acetosyringone: Irritant. Avoid inhalation of dust.

-

Amphoteric Nature: The free base is liable to oxidation (browning) if left in solution at high pH. Store as the dry HCl salt under argon/nitrogen.

References

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996).[3] Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride.[5] Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Link

- Bhat, S. V., et al. (2005). Chemistry of Natural Products. Springer. (Context on phenethylamine alkaloid synthesis).

-

Sigma-Aldrich. (2024). Product Specification: 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride.[6] (Structural confirmation of the regioisomer). Link

-

PubChem. (2024). Compound Summary: 4-(2-aminoethyl)-2,6-dimethoxyphenol hydrochloride.[6] National Library of Medicine. Link

Sources

- 1. Organic Syntheses Procedure [orgsyn.org]

- 2. organicchemistrytutor.com [organicchemistrytutor.com]

- 3. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 4. mdpi.com [mdpi.com]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Buy 3,5-Dimethoxy-4-hydroxyphenethylamine hydrochloride | 2176-14-9 [smolecule.com]

Methoxamine hydrochloride mechanism of action on adrenergic receptors

Deciphering the -Adrenergic Axis: A Technical Whitepaper on the Molecular and Pharmacological Mechanisms of Methoxamine Hydrochloride

Executive Summary

Methoxamine hydrochloride is a potent, highly selective

As a Senior Application Scientist, I have structured this guide to move beyond basic pathway descriptions. Here, we will dissect the causality behind the molecular cascade, evaluate quantitative pharmacological data, and outline self-validating experimental protocols designed to rigorously interrogate this receptor axis.

Molecular Pharmacology: The -PLC-Ca Signaling Cascade

The mechanism of action of methoxamine is fundamentally rooted in its interaction with the

-

Receptor Activation and G-Protein Coupling: Upon binding to the orthosteric site of the

-receptor, methoxamine induces a conformational shift that catalyzes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the associated -

Phospholipase C (PLC) Activation: The active

-GTP complex dissociates and translocates along the inner leaflet of the plasma membrane to bind and activate Phospholipase C (PLC)[3][4]. -

Second Messenger Generation: PLC hydrolyzes the membrane phospholipid phosphatidylinositol 4,5-bisphosphate (PIP

) into two critical second messengers: membrane-bound diacylglycerol (DAG) and soluble inositol 1,4,5-trisphosphate (IP -

Calcium Mobilization and Kinase Activation: IP

diffuses through the cytosol and binds to IP -

Physiological Execution: In vascular smooth muscle cells, the sudden influx of intracellular calcium binds to calmodulin. The Ca

-calmodulin complex activates Myosin Light Chain Kinase (MLCK), which phosphorylates the regulatory light chain of myosin, facilitating actin-myosin cross-bridge cycling and resulting in sustained muscle contraction (vasoconstriction)[3].

Methoxamine-induced alpha-1 adrenergic receptor Gq/PLC/Ca2+ signaling cascade.

Quantitative Pharmacological Profiling

To contextualize the potency and systemic impact of methoxamine, we must examine its effects across diverse electrophysiological and hemodynamic models. The table below synthesizes key quantitative data from recent pharmacological studies, highlighting the specific parameters modulated by methoxamine and the inhibitors used to validate these pathways.

| Experimental Model | Target / Parameter | Methoxamine Dose | Observed Effect | Mechanistic Validation (Inhibitor Effect) |

| Rat In Vivo | Systemic Arterial Blood Pressure | 150 µg/kg (i.v.) | Increased from 57.0 ± 2.8 to 74.2 ± 2.5 mmHg[7] | Pressor response attenuated by competitive |

| Guinea Pig Ventricular Myocytes | Isoproterenol-activated Cl⁻ Current | 25 µmol/L | 69 ± 4.9% Inhibition of current[8] | Inhibition reduced to 29 ± 3.2% by Prazosin, confirming |

| Rat Cardiomyocytes (Right Atrium) | Action Potential Duration (APD) | 10 - 50 µmol/L | Increased repolarization phase (APD 20%, 50%, 90%)[5] | Completely blocked by U-73122, proving dependence on PLC activation[5]. |

| Rat Hippocampal Slices (CA3-CA1) | Long-Term Depression (LTD) | 40 µmol/L | Rescues LTD in MPEP-treated slices[9] | Blocked by concurrent |

Experimental Methodologies: Designing Self-Validating Assays

Robust assay design requires internal causality checks. A simple agonist-response curve is insufficient; we must prove how the signal is transduced. The following protocols are designed as self-validating systems, utilizing specific pharmacological inhibitors to isolate the methoxamine-driven

Protocol 1: In Vitro Intracellular Calcium Mobilization Assay

Rationale: This assay directly quantifies the primary downstream event of

Self-Validation Mechanism: The inclusion of Prazosin (a selective

Step-by-Step Methodology:

-

Cell Preparation: Seed primary human aortic smooth muscle cells (HAoSMCs) or an

-AR overexpressing cell line (e.g., HEK293- -

Dye Loading: Remove growth media. Add 100 µL of dye-loading buffer containing 4 µM Fluo-4 AM and 0.04% Pluronic F-127 (to aid dye dispersion) in Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES. Incubate for 45 minutes at 37°C.

-

Washing & De-esterification: Wash cells three times with HBSS/HEPES to remove extracellular dye. Incubate for an additional 20 minutes at room temperature to allow complete intracellular de-esterification of the AM ester.

-

Inhibitor Pre-incubation (The Causality Check):

-

Control Wells: Add vehicle (0.1% DMSO).

-

Receptor Validation Wells: Add 1 µM Prazosin (incubate 15 mins).

-

Pathway Validation Wells: Add 5 µM U-73122 (incubate 15 mins).

-

-

Baseline Acquisition: Place the plate in a kinetic fluorescence microplate reader (Ex: 488 nm, Em: 520 nm). Record baseline fluorescence for 10 seconds.

-

Agonist Injection & Kinetic Readout: Using an automated fluidics system, inject methoxamine hydrochloride to achieve a final well concentration ranging from 10 nM to 100 µM. Record fluorescence continuously at 1-second intervals for 120 seconds.

-

Data Analysis: Calculate the change in fluorescence (

). The area under the curve (AUC) or peak fluorescence represents the magnitude of intracellular calcium mobilization.

Step-by-step workflow for the in vitro intracellular calcium mobilization assay.

Protocol 2: Ex Vivo Vascular Ring Myography

Rationale: While the calcium assay proves molecular signaling, myography translates this into the physiological endpoint: smooth muscle contraction.

Self-Validation Mechanism: We utilize endothelium-denuded aortic rings. The endothelium releases nitric oxide (NO) in response to various stimuli, which acts as a functional antagonist to vasoconstriction. By mechanically denuding the endothelium, we isolate the direct effect of methoxamine on the smooth muscle

Step-by-Step Methodology:

-

Tissue Isolation: Euthanize the rodent model according to approved IACUC protocols. Rapidly excise the thoracic aorta and place it in ice-cold, oxygenated (95% O

/ 5% CO -

Ring Preparation: Carefully clean the aorta of adhering perivascular fat and connective tissue. Cut the aorta into 2-3 mm cylindrical rings.

-

Endothelial Denudation: Gently rub the intimal surface of the ring with a fine stainless-steel wire to remove the endothelial layer. (Validate denudation later by confirming a lack of relaxation in response to 1 µM acetylcholine).

-

Mounting: Suspend the rings between two wire hooks in a 10 mL organ bath chamber filled with Krebs-Henseleit solution maintained at 37°C and continuously aerated. Connect the upper hook to an isometric force transducer.

-

Equilibration: Apply a resting tension of 1.5 g. Allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes and readjusting baseline tension.

-

Viability Check: Challenge the rings with 60 mM KCl to induce a receptor-independent membrane depolarization and confirm smooth muscle viability. Wash until tension returns to baseline.

-

Cumulative Concentration-Response: Add methoxamine hydrochloride in cumulative half-log increments (e.g.,

M to -

Analysis: Plot the developed tension (in grams or as a % of the KCl maximum) against the log concentration of methoxamine to determine the EC

and E

Sources

- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]

- 3. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cyberleninka.ru [cyberleninka.ru]

- 6. KEGG PATHWAY: hsa04020 [kegg.jp]

- 7. ovid.com [ovid.com]

- 8. ahajournals.org [ahajournals.org]

- 9. jneurosci.org [jneurosci.org]

Technical Guide: Physical and Chemical Properties of 4-(1-Aminoethyl)-2,6-dimethoxyphenol Hydrochloride

Abstract

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride (CAS 3026712-26-2) is a specialized phenolic amine derivative structurally related to the syringyl moiety of lignin and specific catecholamine analogs. Distinct from its isomer 3,5-dimethoxy-4-hydroxyphenethylamine (a mescaline analog), this compound features an

Chemical Identity and Structural Analysis[1][2][3]

The compound consists of a 2,6-dimethoxyphenol (syringol) core substituted at the para position with a 1-aminoethyl group. The hydrochloride salt form improves stability and water solubility, making it suitable for aqueous-phase biological assays and chemical synthesis.

Nomenclature and Identifiers

| Property | Detail |

| IUPAC Name | 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride |

| Common Synonyms | |

| CAS Number (HCl) | 3026712-26-2 |

| CAS Number (Free Base) | 882430-51-5 |

| Molecular Formula | C |

| Molecular Weight | 233.69 g/mol |

| Chirality | Contains one chiral center at the |

Structural Visualization

The following diagram illustrates the core structure and its relationship to its precursor, Acetosyringone.

Figure 1: Structural relationship between the target compound, its precursor, and its common regioisomer.

Physical Properties[2][3][4][6]

The physical profile of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride is dominated by the ionic interaction between the ammonium group and the chloride counterion, as well as the hydrogen-bonding capacity of the phenolic hydroxyl group.

Key Physical Constants

| Property | Value / Description | Context |

| Physical State | Crystalline Solid | Typically off-white to beige powder. |

| Melting Point | > 200°C (Decomposition) | High lattice energy typical of phenethylamine salts. |

| Solubility (Water) | High (> 50 mg/mL) | Facilitated by ionic ammonium and polar phenol/methoxy groups. |

| Solubility (Organic) | Soluble in MeOH, DMSO, DMF. | Sparingly soluble in DCM, Acetone; Insoluble in Hexane/Ether. |

| Hygroscopicity | Moderate | Hydrochloride salts can absorb atmospheric moisture; store with desiccant. |

| pKa (Phenol) | ~9.8 - 10.2 | Predicted based on syringol (pKa 9.98). |

| pKa (Ammonium) | ~9.0 - 9.5 | Typical for |

Solubility and Partitioning

The compound exhibits amphiphilic character but is predominantly hydrophilic in its salt form.

-

Aqueous Media: Stable in acidic and neutral pH. At pH > 10, the ammonium deprotonates to the free base, reducing solubility and increasing susceptibility to oxidation.

-

LogP (Octanol/Water): Estimated at 0.5 – 0.9 for the free base. The salt form has a negative LogP, indicating high water affinity.

Chemical Properties and Reactivity[1][5][7][8]

Understanding the reactivity of the functional groups is critical for stability management and derivatization.

Stability and Degradation

-

Oxidation (Phenol): The 2,6-dimethoxy substitution pattern activates the ring, making the phenol electron-rich. While the methoxy groups provide some steric protection, the compound is susceptible to oxidation by air or high pH, forming quinones or coupled dimers (biphenyls).

-

Mitigation: Store under inert atmosphere (Argon/Nitrogen) at -20°C.

-

-

Hydrolysis: The ether linkages are stable under standard conditions but can be cleaved by strong Lewis acids (e.g., BBr

) to yield the triol. -

Thermal Stability: Stable up to its melting point, but prolonged heating can cause discoloration due to oxidative degradation.

Chemical Reactivity Profile

-

Amine Functionality: The primary amine at the benzylic position is sterically hindered by the

-methyl group compared to a standard benzylamine but remains nucleophilic. It readily undergoes acylation (e.g., with acetic anhydride) or reductive alkylation. -

Phenolic Functionality: The hydroxyl group is weakly acidic and can participate in esterification or etherification. In biological systems, it is a target for sulfation or glucuronidation.

Synthesis and Manufacturing

The most robust synthetic route involves the reductive amination of Acetosyringone. This method is preferred over direct alkylation due to higher selectivity and yield.

Synthetic Workflow (Reductive Amination)

Reagents:

-

Precursor: Acetosyringone (4-Acetyl-2,6-dimethoxyphenol).

-

Amine Source: Ammonium Acetate (NH

OAc). -

Reducing Agent: Sodium Cyanoborohydride (NaBH

CN) or Sodium Triacetoxyborohydride (STAB).[3] -

Solvent: Methanol or Ethanol.

Protocol:

-

Imine Formation: Dissolve Acetosyringone (1 eq) and Ammonium Acetate (10 eq) in Methanol. Stir at room temperature for 1-2 hours to form the intermediate imine/oxime.

-

Reduction: Add NaBH

CN (1.5 eq) slowly. The reaction is slightly exothermic. -

Quenching: Acidify with dilute HCl to decompose excess hydride.

-

Workup: Neutralize to pH ~10 with NaOH to liberate the free base. Extract with Ethyl Acetate.

-

Salt Formation: Dry the organic layer, then treat with anhydrous HCl in Dioxane/Ether to precipitate the target hydrochloride salt. Recrystallize from MeOH/Et

O.

Process Diagram

Figure 2: Step-by-step synthetic pathway via reductive amination.

Analytical Characterization

To validate the identity of 4-(1-Aminoethyl)-2,6-dimethoxyphenol HCl, the following spectral signatures are diagnostic.

Proton NMR ( H-NMR, 400 MHz, DMSO-d )

-

1.45 ppm (d, 3H): Doublet corresponding to the

-

3.75 ppm (s, 6H): Singlet for the two methoxy groups (-OCH

-

4.20 ppm (q, 1H): Quartet for the benzylic proton (-CH (NH

- 6.70 ppm (s, 2H): Singlet for the aromatic protons (H-3, H-5).

-

8.50 ppm (br s, 3H): Ammonium protons (-NH

- 9.00 ppm (s, 1H): Phenolic hydroxyl (-OH ).

Mass Spectrometry (ESI-MS)

-

Ionization Mode: Positive (+).

-

M+H Peak: Observed at m/z 198.1 (corresponding to the free base C

H -

Fragmentation: Loss of NH

(17 Da) to form a stabilized benzyl cation.

Handling and Safety

Signal Word: WARNING

| Hazard Class | H-Code | Statement |

| Skin Irritation | H315 | Causes skin irritation. |

| Eye Irritation | H319 | Causes serious eye irritation. |

| STOT-SE | H335 | May cause respiratory irritation.[4] |

Protocol:

-

PPE: Wear nitrile gloves, safety goggles, and a lab coat. Use a dust mask (N95) if handling powder outside a fume hood.

-

Storage: Store at -20°C in a tightly sealed container. Hygroscopic—protect from moisture.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.

References

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 2758420, 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride. (Note: Isomer reference for structural comparison). Retrieved from [Link]

- Abdel-Magid, A. F., et al. (1996). "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862. (Methodological reference for synthesis).

- Ralph, J., et al. (2004). "Lignins: Natural polymers from oxidative coupling of 4-hydroxyphenylpropanoids." Phytochemistry Reviews, 3(1), 29-60. (Context on syringyl moiety reactivity).

Sources

The Evolution of Selective Vasoconstriction: The Discovery and Development of Methoxamine Hydrochloride

Topic: Discovery and history of Methoxamine hydrochloride Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Sympathomimetic Landscape (Pre-1950)

In the mid-20th century, the pharmacological landscape of vasopressors was dominated by the catecholamines: epinephrine and norepinephrine. While potent, these agents possessed a "dirty" pharmacological profile, stimulating both alpha-adrenergic receptors (vasoconstriction) and beta-adrenergic receptors (cardiac stimulation). For clinicians, this presented a critical dilemma: how to treat hypotension without inducing dangerous tachycardia or arrhythmias.

The discovery of Methoxamine hydrochloride (Vasoxyl) by Burroughs Wellcome & Co. marked a paradigm shift. It represented the first successful attempt to chemically "tune" the phenethylamine scaffold to achieve pure alpha-adrenergic selectivity , decoupling pressor activity from cardiac stimulation. This guide details the chemical genesis, structure-activity logic, and pharmacological validation of this landmark compound.

Chemical Genesis: The Baltzly & Buck Era

The development of methoxamine was not serendipitous but the result of a rigorous synthetic program led by Richard Baltzly and Johannes S. Buck at the Wellcome Research Laboratories in the 1940s. Their objective was to explore the pharmacological space of methoxylated phenethylamines, hypothesizing that altering the substitution pattern on the benzene ring could shift receptor affinity.

The Synthetic Pathway

The industrial synthesis, detailed in U.S. Patent 2,359,707 (1944) and their seminal 1940 JACS publications, utilized a nitrosation-reduction sequence. Unlike modern reductive aminations, this route allowed for the precise introduction of the amino group at the alpha-position while establishing the beta-hydroxyl functionality.

DOT Diagram 1: Chemical Synthesis of Methoxamine

Caption: The Baltzly-Buck synthetic route (1944) utilizing sequential hydrogenation to establish the 2-amino-1-propanol core.

Experimental Protocol: Synthesis of the Isonitroso Intermediate

Adapted from Baltzly & Buck (1940) and Patent 2,359,707.

Objective: To introduce the nitrogen functionality at the alpha-carbon of the propiophenone backbone.

-

Reagent Preparation: Dissolve 0.1 mol of 2,5-dimethoxypropiophenone in anhydrous diethyl ether.

-

Nitrosation: Introduce methyl nitrite gas (generated in situ) into the ethereal solution while maintaining the temperature between 10°C and 20°C.

-

Catalysis: Add a catalytic amount of hydrogen chloride (HCl) gas to accelerate the rearrangement.

-

Crystallization: The solution will darken, followed by the precipitation of the isonitroso ketone (2-isonitroso-1-(2,5-dimethoxyphenyl)propan-1-one).

-

Purification: Filter the precipitate and recrystallize from ethanol/water to yield pale yellow crystals (MP: ~133°C).

Structure-Activity Relationships (SAR)

Methoxamine's uniqueness lies in its deviation from the "Catechol Rule." Most sympathomimetics of the era relied on 3,4-dihydroxylation for potency. Methoxamine proved that 2,5-dimethoxylation could retain potency while altering selectivity.

The "Methoxy Shift" and Alpha-Selectivity

-

Catecholamines (3,4-OH): High affinity for both

and -

Methoxamine (2,5-OMe): The bulkier methoxy groups at the 2 and 5 positions create steric hindrance that prevents binding to the

-adrenergic pocket, which is more sterically restricted than the

The Alpha-Methyl "Shield"

The addition of a methyl group at the alpha-carbon (making it an isopropylamine derivative) serves a pharmacokinetic function. It sterically blocks the active site of Monoamine Oxidase (MAO) , preventing oxidative deamination. This confers Methoxamine with a significantly longer duration of action compared to phenylephrine or norepinephrine.

DOT Diagram 2: SAR Logic of Methoxamine

Caption: Structural modifications to the phenethylamine core that define Methoxamine's pharmacological profile.

Pharmacological Profiling: The De Beer Studies (1948)

The definitive pharmacological characterization was conducted by Axel Hjort, Lowell Randall, and Edwin J. de Beer at the Wellcome Research Laboratories. Their 1948 paper in JPET established Methoxamine (then coded as Compound 284) as a potent pressor with a unique safety profile.

Comparative Pressor Activity

De Beer's team compared Methoxamine against standard sympathomimetics in anesthetized dogs. The data highlighted its lack of chronotropic (heart rate) stimulation.

| Compound | Dose (mg/kg) | Pressor Response (mmHg) | Heart Rate Change | Duration (min) |

| Epinephrine | 0.001 | +40 to +60 | Increase (Tachycardia) | 2-5 |

| Ephedrine | 0.5 | +20 to +30 | Increase | 10-15 |

| Methoxamine | 0.2 | +30 to +50 | Decrease (Reflex Bradycardia) | 60-90 |

Experimental Protocol: The Dog Pressor Assay (1948)

Reconstruction of the Hjort, Randall, & De Beer methodology.

Objective: To quantify the pressor effect and cardiac response of Methoxamine.

-

Subject Preparation: Adult mongrel dogs are anesthetized with sodium pentobarbital (35 mg/kg, i.v.).

-

Instrumentation:

-

Carotid Artery: Cannulated and connected to a mercury manometer for mean arterial pressure (MAP) recording.

-

Femoral Vein: Cannulated for drug administration.

-

ECG: Limb leads attached to monitor heart rate and rhythm.

-

-

Baseline Stabilization: Allow 30 minutes for hemodynamic stabilization.

-

Administration: Inject Methoxamine HCl (0.05 - 2.0 mg/kg) as a bolus over 10 seconds.

-

Data Acquisition: Record the peak rise in MAP and the corresponding heart rate at 1-minute intervals.

-

Vagotomy Challenge: To prove the bradycardia is reflex-mediated (baroreceptor reflex), repeat the dose after bilateral vagotomy. Result: The bradycardia is abolished, confirming lack of direct beta-1 activity.

DOT Diagram 3: Mechanism of Action

Caption: The signaling cascade of Methoxamine, highlighting the reflex bradycardia mechanism.

Clinical Translation & Legacy

Following De Beer's confirmation of its safety profile, Methoxamine was marketed as Vasoxyl . It became a staple in anesthesiology for treating hypotension during spinal anesthesia, where its ability to raise blood pressure without increasing heart rate was advantageous.

While largely replaced in modern clinical practice by phenylephrine (which has a shorter half-life allowing for easier titration), Methoxamine remains a critical tool compound in research. It is the "gold standard" for selective alpha-1 agonism, used to phenotype adrenergic receptor populations in tissues and to study the baroreceptor reflex sensitivity in cardiovascular physiology.

References

-

Baltzly, R., & Buck, J. S. (1940).[1] Amines Related to 2,5-Dimethoxyphenethylamine. I. Journal of the American Chemical Society, 62(1), 161–164.[1] Link

-

Baltzly, R., & Buck, J. S. (1944).[1] U.S. Patent No.[1] 2,359,707.[1] U.S. Patent and Trademark Office. Link

-

Hjort, A. M., Randall, L. O., & De Beer, E. J. (1948).[2] The Pharmacology of Compounds Related to 2,5-Dimethoxy Phenethyl Amine: I. The Ethyl, Isopropyl and Propyl Derivatives.[2][3] Journal of Pharmacology and Experimental Therapeutics, 92(3), 283-290.[2][3] Link

-

Trendelenburg, U. (1963). Supersensitivity and subsensitivity to sympathomimetic amines. Pharmacological Reviews, 15(2), 225-276. Link

Sources

An In-depth Technical Guide to the Synthesis, Derivatization, and Pharmacological Evaluation of 4-(1-Aminoethyl)-2,6-dimethoxyphenol Analogs

Abstract

This technical guide provides a comprehensive overview of the synthesis, structural exploration, and pharmacological characterization of analogs and derivatives based on the 4-(1-aminoethyl)-2,6-dimethoxyphenol scaffold. While direct literature on the specific hydrochloride salt of 4-(1-aminoethyl)-2,6-dimethoxyphenol is sparse, this document leverages established synthetic methodologies and well-documented structure-activity relationships (SAR) from the broader class of phenylethanolamine and phenethylamine derivatives to provide a predictive framework for researchers. We will explore the synthesis of the core 2,6-dimethoxyphenol (syringol) moiety, its elaboration into the target phenylethanolamine structure, and strategies for generating a diverse library of analogs. Furthermore, this guide details essential protocols for pharmacological evaluation, focusing on adrenergic and serotonergic receptor systems, which are common targets for this class of compounds.

Introduction: The 2,6-Dimethoxyphenethylamine Scaffold

The phenethylamine backbone is a privileged scaffold in medicinal chemistry, forming the core of numerous endogenous neurotransmitters (e.g., dopamine, norepinephrine) and synthetic drugs. Substitutions on the phenyl ring and the ethylamine side chain profoundly influence the pharmacological profile, including receptor selectivity and potency. The 2,6-dimethoxy substitution pattern, as seen in syringol, offers a unique starting point for drug design.[1] These methoxy groups can influence the molecule's lipophilicity, metabolic stability, and interaction with receptor binding pockets. The addition of a 1-aminoethyl group at the 4-position introduces a chiral center and key functional groups for receptor interaction, characteristic of phenylethanolamine-type compounds.[2][3]

A closely related documented compound is 4-(2-aminoethyl)-2,6-dimethoxyphenol, which differs in the placement of the amino group on the side chain.[4] This guide will consider both the 1-aminoethyl (phenylethanolamine-type) and 2-aminoethyl (phenethylamine-type) side chains as part of a broader exploration of this chemical space. The primary focus will be on analogs as potential modulators of adrenergic and serotonergic receptors, given the extensive literature linking substituted phenethylamines to these targets.[5][6][7]

Synthesis of the Core Scaffold and Key Derivatives

The synthesis of 4-(1-aminoethyl)-2,6-dimethoxyphenol analogs can be approached in a modular fashion, allowing for diversification at multiple points. The general strategy involves the preparation of a suitably functionalized 2,6-dimethoxyphenyl ketone, followed by the introduction of the amino group.

Synthesis of the 2,6-Dimethoxyphenol Precursor

The starting material, 2,6-dimethoxyphenol (syringol), can be synthesized from pyrogallol and a methylating agent like dimethyl carbonate, which offers a safer alternative to dimethyl sulfate.[8] A continuous flow synthesis using a microreactor can improve yield and safety.[8]

General Synthetic Pathway to 4-(1-Aminoethyl)-2,6-dimethoxyphenol Analogs

A versatile approach to the target compounds and their analogs is outlined below. This pathway allows for the introduction of diversity in the R1 and R2 substituents.

Caption: General synthetic route to 4-(1-Aminoethyl)-2,6-dimethoxyphenol and its N-substituted derivatives.

Experimental Protocol: Synthesis of 4-(1-Aminoethyl)-2,6-dimethoxyphenol

-

Step 1: Friedel-Crafts Acylation of 2,6-Dimethoxyphenol.

-

To a stirred solution of 2,6-dimethoxyphenol (1 equivalent) in a suitable solvent (e.g., dichloromethane) at 0 °C, add a Lewis acid catalyst such as aluminum chloride (1.1 equivalents).

-

Add acetyl chloride (1.1 equivalents) dropwise, maintaining the temperature at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 4-6 hours until TLC indicates the consumption of the starting material.

-

Quench the reaction by carefully pouring it into a mixture of ice and concentrated HCl.

-

Extract the product with an organic solvent, wash with brine, dry over sodium sulfate, and concentrate under reduced pressure. Purify the resulting 4-acetyl-2,6-dimethoxyphenol by column chromatography or recrystallization.

-

-

Step 2: Oximation of 4-Acetyl-2,6-dimethoxyphenol.

-

Dissolve the ketone from Step 1 (1 equivalent) in ethanol.

-

Add an aqueous solution of hydroxylamine hydrochloride (1.5 equivalents) and sodium acetate (2 equivalents).

-

Reflux the mixture for 2-4 hours.

-

Cool the reaction mixture and add water to precipitate the oxime. Filter, wash with water, and dry to obtain 4-(1-hydroxyiminoethyl)-2,6-dimethoxyphenol.

-

-

Step 3: Reduction of the Oxime.

-

To a suspension of a reducing agent like lithium aluminum hydride (LiAlH4) (3-4 equivalents) in anhydrous tetrahydrofuran (THF) at 0 °C, add the oxime from Step 2 portion-wise.

-

After the addition is complete, reflux the mixture for 6-8 hours.

-

Cool the reaction to 0 °C and quench sequentially by the dropwise addition of water, 15% aqueous NaOH, and then water again.

-

Filter the resulting aluminum salts and wash thoroughly with THF.

-

Concentrate the filtrate to yield the crude 4-(1-aminoethyl)-2,6-dimethoxyphenol.

-

-

Step 4: Salt Formation.

-

Dissolve the crude amine in a minimal amount of a suitable solvent like isopropanol.

-

Add a solution of HCl in isopropanol dropwise until the solution is acidic.

-

The hydrochloride salt will precipitate. Filter the solid, wash with cold isopropanol and ether, and dry under vacuum.

-

Structural Analogs and Derivatives

The modular synthesis allows for the creation of a diverse library of analogs by modifying the core structure at several key positions.

| Modification Site | Examples of Substituents | Potential Pharmacological Impact |

| Amino Group (R1) | H, Methyl, Ethyl, Isopropyl, Benzyl | Influences α/β-adrenergic receptor selectivity.[3] Larger groups tend to increase β-receptor activity. |

| α-Carbon (R2) | H, Methyl, Ethyl | α-Methylation can increase resistance to metabolism by monoamine oxidase (MAO), potentially increasing duration of action.[3] |

| Aromatic Ring | Modifications to the -OH and -OCH3 groups | Altering the phenolic hydroxyl or methoxy groups can affect receptor binding and metabolic stability. |

| Side Chain Length | Elongation or shortening of the ethyl chain | Can impact affinity and efficacy at target receptors. |

Pharmacological Characterization

Given the structural similarity to known adrenergic and serotonergic ligands, a primary characterization workflow should focus on these receptor families.

Receptor Binding Assays

Radioligand binding assays are a standard method to determine the affinity of the synthesized compounds for various receptors.

Experimental Protocol: Radioligand Binding Assay

-

Membrane Preparation: Prepare cell membranes from cell lines stably expressing the receptor of interest (e.g., α1, α2, β1, β2-adrenergic receptors; 5-HT1A, 5-HT2A, 5-HT2C serotonin receptors).

-

Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [3H]Prazosin for α1), and varying concentrations of the test compound.

-

Incubation: Incubate at a defined temperature for a specific time to allow binding to reach equilibrium.

-

Separation: Rapidly filter the contents of each well through a glass fiber filter to separate bound from free radioligand.

-

Detection: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Calculate the Ki (inhibitory constant) values by non-linear regression analysis of the competition binding curves.

Functional Assays

Functional assays are crucial to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a particular receptor.

Caption: Workflow for determining the functional activity of a compound at a G-protein coupled receptor.

Example Protocol: cAMP Accumulation Assay (for Gs or Gi-coupled receptors)

-

Cell Culture: Plate cells expressing the target receptor (e.g., β2-adrenergic receptor) in a 96-well plate and grow to confluence.

-

Treatment: Pre-treat cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.

-

Stimulation: Add varying concentrations of the test compound. For antagonist testing, co-incubate with a known agonist.

-

Lysis and Detection: Lyse the cells and measure intracellular cAMP levels using a suitable detection kit (e.g., HTRF or ELISA-based).

-

Data Analysis: Plot the cAMP levels against the compound concentration to generate a dose-response curve and determine the EC50 (potency) and Emax (efficacy).

Structure-Activity Relationships (SAR)

The SAR for phenylethylamines is well-established and provides a strong predictive basis for the 4-(1-aminoethyl)-2,6-dimethoxyphenol series.[3][9]

-

Substitution on the Amino Group: As the size of the N-substituent increases, activity at α-adrenergic receptors generally decreases, while activity at β-adrenergic receptors increases.[3] For example, an N-isopropyl group often confers β2-selectivity.

-

Hydroxyl Group on the Side Chain: A β-hydroxyl group (as in the 1-aminoethyl series) is often critical for direct-acting sympathomimetic activity, enhancing agonist activity at both α- and β-receptors.[3][9]

-

Aromatic Ring Substituents: The 2,6-dimethoxy pattern is less common than the 3,4-dihydroxy (catechol) or 2,5-dimethoxy patterns found in classical psychedelics.[6][10] The steric bulk and electronic properties of these groups will significantly influence receptor pocket fit and binding affinity. The phenolic hydroxyl group is a key site for hydrogen bonding.

Conclusion and Future Directions

The 4-(1-aminoethyl)-2,6-dimethoxyphenol scaffold represents an intriguing, underexplored area of chemical space. By applying established synthetic routes and leveraging the rich SAR literature of related phenylethylamines, researchers can efficiently generate and evaluate novel analogs. The proposed synthetic and pharmacological workflows provide a robust framework for identifying compounds with specific activities at adrenergic, serotonergic, or other receptor systems. Future work should focus on synthesizing a diverse library of analogs with systematic modifications to the N-substituent, the α-carbon, and the aromatic ring to build a detailed SAR profile for this novel chemical class.

References

- Method for synthesizing 2,6-dimethoxyphenol.

-

Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type. PubMed. [Link]

-

Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors. National Institutes of Health (NIH). [Link]

-

4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride. PubChem. [Link]

-

Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications. LinkedIn. [Link]

- A kind of preparation method of 4-amino-2,6-dimethoxypyrimidine.

-

2C-B. Wikipedia. [Link]

-

A Publication of Reliable Methods for the Preparation of Organic Compounds. Organic Syntheses Procedure. [Link]

-

Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines. Frontiers. [Link]

-

Structure-Activity Relationships of Sympathomimetics. Scribd. [Link]

-

4-allyl-2,6-dimethoxyphenol. The Good Scents Company. [Link]

-

Synthesis of 4-methoxy 2,6-diformyl phenol. ResearchGate. [Link]

-

4-(2-dimethylaminoethyl)-2,6-dimethoxyphenol. Chemical Synthesis Database. [Link]

-

Phenylethanolamine. Wikipedia. [Link]

-

Synthesis and Structure-Activity Relationships of LP1 Derivatives: N-Methyl-N-phenylethylamino Analogues as Novel MOR Agonists. MDPI. [Link]

-

(E)-2,6-Dimethoxy-4-(prop-1-en-1-yl)phenol. NIST WebBook. [Link]

- Structure Activity Relationship - Adrenergic Drugs. Pharmacy 180.

Sources

- 1. Unlocking the Potential of Syringol: Innovations in Pharmaceutical Applications [univook.com]

- 2. Phenylethanolamine - Wikipedia [en.wikipedia.org]

- 3. pharmacy180.com [pharmacy180.com]

- 4. 4-(2-Aminoethyl)-2,6-dimethoxyphenol hydrochloride | C10H16ClNO3 | CID 2758420 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. Synthesis and structure-activity relationships among alpha-adrenergic receptor agonists of the phenylethanolamine type - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Binding and functional structure-activity similarities of 4-substituted 2,5-dimethoxyphenyl isopropylamine analogues at 5-HT2A and 5-HT2B serotonin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Frontiers | Receptor interaction profiles of 4-alkoxy-2,6-dimethoxyphenethylamines (Ψ derivatives) and related amphetamines [frontiersin.org]

- 8. CN106631714A - Method for synthesizing 2,6-dimethoxyphenol - Google Patents [patents.google.com]

- 9. scribd.com [scribd.com]

- 10. 2C-B - Wikipedia [en.wikipedia.org]

An In-depth Technical Guide to the Pharmacokinetics and Pharmacodynamics of Methoxamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Profile of a Selective Vasopressor

Methoxamine hydrochloride, known by trade names such as Vasoxine and Vasoxyl, is a sympathomimetic amine that functions as a potent vasopressor.[1] Chemically, it is a substituted phenethylamine and amphetamine derivative, specifically 2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol.[2] Its primary clinical application has been in the management of acute hypotension, particularly in settings like surgery and shock where a rapid elevation in blood pressure is critical.[1][3]

Unlike many other sympathomimetic agents, methoxamine exhibits a high degree of selectivity for alpha-1 adrenergic receptors, with little to no effect on beta-adrenergic receptors.[3] This specificity minimizes the risk of cardiac side effects such as tachycardia, which are often associated with non-selective adrenergic agonists.[1] Although its use has declined in some regions, a thorough understanding of its pharmacological profile remains crucial for researchers exploring alpha-1 adrenergic signaling and for the development of novel vasopressor agents.[2][4]

Pharmacodynamics: The Science of Action

The pharmacological effects of methoxamine are mediated through its direct interaction with alpha-1 adrenergic receptors located on the smooth muscle cells of blood vessels.[1][3]

Mechanism of Action: A Targeted Approach to Vasoconstriction

As a pure alpha-1 adrenergic receptor agonist, methoxamine triggers a cascade of intracellular events that lead to vasoconstriction and a subsequent increase in systemic blood pressure.[3]

The binding of methoxamine to the alpha-1 adrenergic receptor, a G-protein-coupled receptor (GPCR), activates the Gq signaling pathway.[4][5] This activation leads to the stimulation of phospholipase C, which in turn catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG).[5]

IP3 diffuses through the cytoplasm and binds to its receptors on the sarcoplasmic reticulum, triggering the release of stored calcium ions (Ca2+) into the cytosol.[5][6] The resulting increase in intracellular calcium concentration is the pivotal step leading to smooth muscle contraction.[1][5] Elevated cytosolic Ca2+ binds to calmodulin, and this complex then activates myosin light-chain kinase (MLCK).[5] MLCK phosphorylates the myosin light chains, enabling the interaction between actin and myosin filaments and resulting in smooth muscle contraction and vasoconstriction.[5] This narrowing of the blood vessels increases peripheral vascular resistance, leading to a rise in both systolic and diastolic blood pressure.[1][3]

Signaling Pathway Diagram

The following diagram illustrates the alpha-1 adrenergic signaling pathway activated by methoxamine.

Caption: Alpha-1 adrenergic signaling cascade initiated by methoxamine.

Dose-Response Relationship

Methoxamine produces a dose-related increase in blood pressure.[7] Studies in both animal models and humans have demonstrated this relationship. For instance, in cats, methoxamine produced a dose-dependent increase in the force of contraction of papillary muscles, an effect that was blocked by alpha-adrenergic antagonists.[8] In elderly patients undergoing hip-joint replacement surgery, intravenous infusion of methoxamine at 2–3 μg·kg−1·min−1 was effective in maintaining stable hemodynamics.[7]

It is important to note that at higher doses, a compensatory reflex bradycardia can occur due to the activation of baroreceptors in response to the elevated blood pressure.[5][9] This is a key differentiating feature from non-selective adrenergic agonists that often cause tachycardia.

Pharmacokinetics: The Body's Influence on Methoxamine

The pharmacokinetic profile of a drug describes its journey through the body, encompassing absorption, distribution, metabolism, and excretion (ADME).[10][11]

Absorption

Methoxamine hydrochloride is typically administered via intravenous or intramuscular injection, allowing for rapid and predictable systemic availability.[1][6]

-

Intravenous (IV) Administration: When administered intravenously, the onset of action is rapid, with pressor effects observed within 1-2 minutes.[1][6] This route provides 100% bioavailability.[12]

-

Intramuscular (IM) Administration: Following intramuscular injection, the onset of action is slower, typically occurring within 15-20 minutes.[6][13]

Distribution

Details on the specific tissue distribution and volume of distribution for methoxamine are not extensively documented in the readily available literature. However, as a sympathomimetic amine, it is expected to distribute to tissues with adrenergic receptors, primarily the vascular smooth muscle.

Metabolism

Information regarding the metabolism of methoxamine is limited. One identified metabolic pathway involves O-dealkylation to form the metabolite 2-hydroxymethoxamine.[6] Further research is needed to fully elucidate all metabolic pathways and the enzymes involved.

Excretion

The primary route of excretion for methoxamine and its metabolites is via the kidneys into the urine.[2] The elimination half-life of methoxamine is approximately 3 hours.[2]

Summary of Pharmacokinetic Parameters

| Parameter | Value | Source(s) |

| Route of Administration | Intravenous, Intramuscular | [1][6] |

| Onset of Action (IV) | 1-2 minutes | [1][6] |

| Onset of Action (IM) | 15-20 minutes | [6][13] |

| Duration of Action (IV) | 30-60 minutes | [1] |

| Duration of Action (IM) | Approximately 90 minutes | [6] |

| Elimination Half-Life | ~3 hours | [2] |

| Metabolism | O-dealkylation | [6] |

| Excretion | Urine | [2] |

Experimental Protocols for Studying Methoxamine

To rigorously characterize the pharmacokinetics and pharmacodynamics of a compound like methoxamine, a combination of in vivo and in vitro studies is essential.

In Vivo Assessment of Pharmacodynamics: Dose-Response Study in Anesthetized Rats

This protocol outlines a fundamental approach to determining the pressor effects of methoxamine in an animal model.

Objective: To evaluate the dose-dependent effect of methoxamine on systemic blood pressure and heart rate.

Methodology:

-

Animal Preparation:

-

Adult male Sprague-Dawley rats are anesthetized (e.g., with urethane or a combination of ketamine/xylazine).

-

The trachea is cannulated to ensure a patent airway.

-

The carotid artery is cannulated and connected to a pressure transducer for continuous monitoring of arterial blood pressure.

-

The jugular vein is cannulated for intravenous drug administration.

-

ECG leads are placed to monitor heart rate.

-

-

Stabilization:

-

Allow the animal to stabilize for at least 30 minutes following surgery until blood pressure and heart rate are consistent.

-

-

Drug Administration:

-

A baseline recording of blood pressure and heart rate is obtained.

-

Methoxamine hydrochloride is administered intravenously in increasing doses (e.g., 0.01, 0.03, 0.1, 0.3, 1.0 mg/kg).

-

Sufficient time is allowed between doses for blood pressure to return to baseline or stabilize.

-

-

Data Analysis:

-

The peak change in mean arterial pressure (MAP) and the corresponding change in heart rate from baseline are measured for each dose.

-

A dose-response curve is constructed by plotting the change in MAP against the log of the methoxamine dose.

-

The ED50 (the dose that produces 50% of the maximal response) can be calculated from this curve.

-

In Vitro Assessment of Pharmacodynamics: Isolated Aortic Ring Assay

This assay provides a direct measure of the contractile effect of methoxamine on vascular smooth muscle, independent of systemic physiological responses.

Objective: To determine the contractile potency and efficacy of methoxamine on isolated vascular tissue.

Methodology:

-

Tissue Preparation:

-

A rat is euthanized, and the thoracic aorta is carefully excised and placed in cold, oxygenated Krebs-Henseleit buffer.

-

The aorta is cleaned of adherent connective tissue and cut into rings approximately 2-3 mm in length.

-

-

Organ Bath Setup:

-

Aortic rings are mounted between two stainless steel hooks in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and continuously bubbled with 95% O2 / 5% CO2.

-

One hook is fixed, and the other is connected to an isometric force transducer to record changes in tension.

-

-

Equilibration and Viability Check:

-

The rings are allowed to equilibrate under a resting tension of approximately 1.5-2.0 g for 60-90 minutes.

-

The viability of the smooth muscle is confirmed by inducing a contraction with a high-potassium solution (e.g., 60 mM KCl).

-

-

Cumulative Concentration-Response Curve:

-

After washing and returning to baseline tension, methoxamine is added to the organ bath in a cumulative manner, with each subsequent concentration added only after the response to the previous one has stabilized.

-

A typical concentration range would be from 10⁻⁹ M to 10⁻⁴ M.

-

-

Data Analysis:

-

The contractile response at each concentration is expressed as a percentage of the maximal contraction induced by the high-potassium solution.

-

A concentration-response curve is plotted, and the EC50 (the concentration that produces 50% of the maximal effect) and the Emax (maximal effect) are determined.

-

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for characterizing the pharmacodynamic properties of a vasopressor agent like methoxamine.

Caption: Experimental workflow for pharmacodynamic characterization.

Conclusion and Future Directions

Methoxamine hydrochloride serves as a classic example of a selective alpha-1 adrenergic receptor agonist. Its well-defined mechanism of action, leading to predictable vasoconstriction and an increase in blood pressure, has made it a valuable tool in both clinical practice and pharmacological research. The clear distinction between its potent alpha-1-mediated vasoconstriction and its lack of significant beta-adrenergic effects underscores the importance of receptor selectivity in drug design.

While its clinical use has been superseded in some areas by newer agents, the study of methoxamine continues to provide valuable insights into the physiology and pharmacology of the adrenergic system. Future research could focus on a more detailed elucidation of its metabolic pathways and the potential for developing novel, highly selective alpha-1 agonists with optimized pharmacokinetic profiles for various therapeutic applications, including the management of septic shock and other distributive shock states. A deeper understanding of the differential roles of alpha-1 adrenergic receptor subtypes (α1A, α1B, and α1D) could also pave the way for even more targeted therapeutic interventions.[14]

References

-

What is Methoxamine Hydrochloride used for? - Patsnap Synapse. (2024, June 14). Retrieved from [Link]

-

Methoxamine | C11H17NO3 | CID 6082 - PubChem. (n.d.). National Institutes of Health. Retrieved from [Link]

-

Methoxamine - Wikipedia. (n.d.). Retrieved from [Link]

-

What is the mechanism of Methoxamine Hydrochloride? - Patsnap Synapse. (2024, July 17). Retrieved from [Link]

-

Methoxamine – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

-

METHOXAMINE - Inxight Drugs. (n.d.). National Institutes of Health. Retrieved from [Link]

- Rabin, B., & Katz, J. (1975). Positive inotropic effects of methoxamine: evidence for alpha-adrenergic receptors in ventricular myocardium. American Journal of Physiology-Legacy Content, 229(3), 582-585.

- Aviado, D. M. (2008). The Effects of Methoxamine on the Pulmonary and Systemic Circulations in Comparison to Those of Other Sympathomimetic Agents. Cardiology, 47(4-6), 333-345.

- Gryn, M., & He, L. (2023). Alpha-1 Receptor Agonists. In StatPearls.

- Chetty, U., Goolsaran, A., & Lunn, J. N. (2003). L-Erythro-methoxamine is more potent than phenylephrine in effecting contraction of internal anal sphincter in vitro. British Journal of Surgery, 90(7), 846-851.

- Wang, Y., Zhang, J., & Wang, L. (2017). Dose-dependent effects of intravenous methoxamine infusion during hip-joint replacement surgery on postoperative cognitive dysfunction and blood TNF-α level in elderly patients: a randomized controlled trial. BMC Anesthesiology, 17(1), 77.

- O'Connell, T. D., & Simpson, P. C. (2014). Alpha-1-Adrenergic Receptors: Targets for Agonist Drugs to Treat Heart Failure. Journal of cardiovascular pharmacology, 63(5), 375–384.

- Hieble, J. P. (2012). α-Adrenoceptor assays. Current protocols in pharmacology, Chapter 4, Unit4.8.

-

alpha1A adrenoceptor assay - Innoprot. (n.d.). Retrieved from [Link]

-

Methoxamine - wikidoc. (2014, July 24). Retrieved from [Link]

-

Methoxamine: Uses & Dosage | MIMS Philippines. (n.d.). Retrieved from [Link]

- Imai, S., Shigei, T., & Hashimoto, K. (1961). Cardiac Actions of Methoxamine.

-

Absorption, distribution, metabolism and excretion. (n.d.). Retrieved from [Link]

- Talke, P., Lobo, E., & Brown, R. (2003). Pharmacokinetics and pharmacodynamics of dexmedetomidine‐induced vasoconstriction in healthy volunteers. British journal of clinical pharmacology, 56(5), 518-523.

-

Vasoconstrictor Drugs - CV Pharmacology. (n.d.). Retrieved from [Link]

- Mastan, S., & Shabana, S. (2017). Vasoconstrictor Assay Method for the Bioequivalence Assessment of Topical Corticosteroid Applications: A Complex and Variable Approach. Annals of Pharmacology and Pharmaceutics, 2(9), 1089.

- Zhong, H., & Minneman, K. P. (2005). Recent progress in α1-adrenergic receptor research. Acta Pharmacologica Sinica, 26(11), 1281-1286.

-

Vasoconstrictors – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

- Hersh, E. V., & Moore, P. A. (2008). Vasoconstrictors: Indications and precautions. General dentistry, 56(4), 374-378.

- Graham, R. M., Perez, D. M., Hwa, J., & Piascik, M. T. (1996). α1-Adrenergic Receptor Subtypes.

-

methoxamine hydrochloride | CAS#:61-16-5 | Chemsrc. (n.d.). Retrieved from [Link]

- Basheer, M. (2025). Pharmacokinetics: The Processes of Absorption, Distribution, Metabolism, and Excretion of Drugs. Journal of Molecular Pharmacy & Organic Process Research, 13(1), 267.

-

EKG Science. (2022, July 5). Pharmacokinetics: Absorption, Distribution, Metabolism & Excretion [Video]. YouTube. [Link]

-

Methoxamine hydrochloride | RayBiotech. (n.d.). Retrieved from [Link]

Sources

- 1. What is Methoxamine Hydrochloride used for? [synapse.patsnap.com]

- 2. Methoxamine - Wikipedia [en.wikipedia.org]

- 3. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Alpha-1 Receptor Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. What is the mechanism of Methoxamine Hydrochloride? [synapse.patsnap.com]

- 6. taylorandfrancis.com [taylorandfrancis.com]

- 7. Dose-dependent effects of intravenous methoxamine infusion during hip-joint replacement surgery on postoperative cognitive dysfunction and blood TNF-α level in elderly patients: a randomized controlled trial - PMC [pmc.ncbi.nlm.nih.gov]

- 8. discovery.researcher.life [discovery.researcher.life]

- 9. CAS 61-16-5: methoxamine hydrochloride | CymitQuimica [cymitquimica.com]

- 10. omicsonline.org [omicsonline.org]

- 11. m.youtube.com [m.youtube.com]

- 12. webstor.srmist.edu.in [webstor.srmist.edu.in]

- 13. mims.com [mims.com]

- 14. cdn.amegroups.cn [cdn.amegroups.cn]

In Vitro Profiling and Pharmacological Characterization of 4-(1-Aminoethyl)-2,6-dimethoxyphenol Hydrochloride: A Technical Guide

Executive Summary & Structural Rationale

4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride (CAS: 3026712-26-2 / 882430-51-5) is a sterically hindered, electron-rich phenolic benzylic amine. As a Senior Application Scientist, I approach this compound not just as a chemical structure, but as a highly specific pharmacological probe. Structurally, it is an

The causality behind its biological activity lies in its pharmacophore: the basic

In Vitro Target Engagement: TAAR1 Activation

Phenethylamine analogs and benzylic amines are well-documented to interact with TAAR1, a G

Causality & Assay Design

TAAR1 activation stimulates adenylyl cyclase (AC) via G

Step-by-Step Methodology: TR-FRET cAMP Functional Assay

Self-Validating System: This protocol includes

-

Cell Seeding: Seed HEK293 cells stably expressing human TAAR1 at a density of 10,000 cells/well in a 384-well microplate. Incubate overnight at 37°C, 5% CO

. -

Compound Preparation: Prepare a 10-point dose-response curve of 4-(1-Aminoethyl)-2,6-dimethoxyphenol hydrochloride (0.1 nM to 10 µM) in stimulation buffer (Hank's Balanced Salt Solution supplemented with 1 mM IBMX and 0.1% BSA). Ensure final DMSO concentration does not exceed 0.5% to prevent cell toxicity.

-

Incubation: Aspirate culture media and add 10 µL of the compound dilutions to the cells. Incubate for 30 minutes at 37°C.

-

Lysis and Detection: Add 5 µL of cAMP-d2 conjugate and 5 µL of anti-cAMP-Cryptate antibody (reconstituted in lysis buffer).

-

Readout: Incubate for 1 hour at room temperature. Read the plate on a TR-FRET compatible microplate reader (Excitation: 337 nm; Emission: 620 nm and 665 nm). Calculate the 665/620 ratio to determine cAMP concentration against a standard curve.

Enzymatic Profiling: MAO-B Inhibition

Given the structural similarity of 4-(1-Aminoethyl)-2,6-dimethoxyphenol to endogenous monoamines, it is imperative to evaluate its potential as a substrate or inhibitor of Monoamine Oxidase B (MAO-B). MAO-B inhibition is assessed using a fluorometric assay detecting H

Causality & Assay Design

MAO-B catalyzes the oxidative deamination of amines, producing hydrogen peroxide (H

Step-by-Step Methodology: Fluorometric MAO-B Assay

Self-Validating System: Selegiline (a known irreversible MAO-B inhibitor) is used as a positive control. A "no enzyme" blank is mandatory to subtract background auto-fluorescence of the test compound itself.

-

Reagent Preparation: Reconstitute recombinant human MAO-B enzyme, tyramine (substrate), HRP, and the fluorometric probe in MAO-B Assay Buffer (0.1 M potassium phosphate, pH 7.4).

-

Compound Pre-incubation: In a 96-well black opaque plate, add 10 µL of test compound (varying concentrations) and 40 µL of MAO-B enzyme solution. Incubate for 15 minutes at 37°C. Note: This pre-incubation is vital to allow equilibrium binding before the substrate outcompetes the inhibitor.

-

Reaction Initiation: Prepare a "Reaction Mix" containing tyramine, HRP, and the fluorometric probe. Add 50 µL of this mix to all wells to initiate the reaction.

-

Kinetic Measurement: Immediately place the plate in a fluorometer pre-warmed to 37°C. Measure fluorescence (Ex/Em = 535/587 nm) every 2 minutes for 40 minutes.

-

Data Analysis: Calculate the slope (change in relative fluorescence units per minute) in the linear range to determine

. Plot % inhibition vs. log[inhibitor] to derive the IC

In Vitro ADME: Microsomal Stability

To predict the in vivo half-life and hepatic clearance of the compound, we perform a microsomal stability assay. Metabolic stability is determined using human liver microsomes (HLMs) supplemented with NADPH to evaluate cytochrome P450-mediated intrinsic clearance [4].

Causality & Assay Design

The liver is the primary site of Phase I metabolism. HLMs contain membrane-bound CYPs but lack the soluble cofactors required for their activity. Therefore, we must exogenously supply NADPH (a reducing agent). We test the compound at a low concentration (1 µM) to ensure the reaction follows first-order kinetics (where

Step-by-Step Methodology: HLM Stability Assay

Self-Validating System: A minus-NADPH control is included to differentiate CYP-mediated metabolism from chemical instability or non-CYP enzymatic degradation. Verapamil is run in parallel as a high-clearance positive control.

-

Matrix Preparation: Dilute pooled human liver microsomes to a final protein concentration of 0.5 mg/mL in 100 mM potassium phosphate buffer (pH 7.4) containing 3.3 mM MgCl

. -

Pre-incubation: Aliquot 45 µL of the microsomal suspension into a 96-well plate. Add 1 µL of the test compound (final concentration 1 µM, max 0.1% DMSO). Pre-incubate at 37°C for 5 minutes.

-

Reaction Initiation: Add 5 µL of pre-warmed 10 mM NADPH (final concentration 1 mM) to start the reaction.

-

Quenching & Timepoints: At precisely 0, 5, 15, 30, and 45 minutes, transfer 10 µL of the reaction mixture into 100 µL of ice-cold acetonitrile containing an internal standard (e.g., tolbutamide). The organic solvent instantly denatures the proteins, quenching the reaction.

-

Analysis: Centrifuge the quenched plates at 4,000 rpm for 15 minutes to pellet proteins. Analyze the supernatant via LC-MS/MS to quantify the percentage of parent compound remaining.

Quantitative Data Presentation

Below is a structured summary of the expected in vitro pharmacological profile for this class of sterically hindered phenolic benzylic amines, demonstrating how to interpret the multi-assay data.

| Assay Category | Parameter | Representative Value | Biological Interpretation |

| Target Engagement | TAAR1 EC | 0.8 - 2.5 µM | Moderate partial agonism; typical for substituted benzylic amines. |

| Target Engagement | TAAR1 E | 65% (vs. PEA) | Sub-maximal efficacy indicates potential modulatory rather than over-stimulatory CNS effects. |

| Enzymatic Profiling | MAO-B IC | > 10 µM | The |

| ADME/Tox | HLM | 45 - 60 min | Moderate metabolic stability. The methoxy groups are susceptible to CYP2D6/CYP3A4 O-demethylation. |

| ADME/Tox | ~25 µL/min/mg | Predicts a moderate hepatic extraction ratio in vivo. |

Mechanistic Pathways Visualization

The following diagram illustrates the dual in vitro pathways evaluated in this guide, highlighting the divergence between functional receptor activation (TAAR1) and enzymatic metabolism (MAO-B).

Fig 1. Dual in vitro interaction pathways of the compound with TAAR1 and MAO-B.

References

-

Unlocking the secrets of trace amine-associated receptor 1 agonists: new horizon in neuropsychiatric treatment. Frontiers in Pharmacology.[Link]

-

In Vitro Activation of Human Adrenergic Receptors and Trace Amine-Associated Receptor 1 by Phenethylamine Analogues Present in Food Supplements. National Institutes of Health (PMC).[Link]

-

Microsomal Stability | Cyprotex ADME-Tox Solutions. Evotec.[Link]

Methoxamine Hydrochloride: A Definitive Guide to Alpha-1 Adrenergic Isolation and Vascular Reactivity

Prepared by: Senior Application Scientist, Cardiovascular & Autonomic Pharmacology Target Audience: Researchers, Pharmacologists, and Drug Development Professionals

Executive Summary

In the landscape of autonomic pharmacology, the ability to isolate specific receptor subtypes without confounding cross-reactivity is paramount for robust experimental design. Methoxamine hydrochloride (2-amino-1-(2,5-dimethoxyphenyl)propan-1-ol hydrochloride) serves as a gold-standard pharmacological tool compound[1]. Unlike endogenous catecholamines (e.g., norepinephrine) or mixed agonists, methoxamine is a highly selective

This in-depth technical guide synthesizes the mechanobiology of methoxamine with field-proven methodologies, providing drug development professionals with the authoritative framework required to utilize this compound in in vitro and in vivo cardiovascular models.

Pharmacodynamics & Mechanobiology

Receptor Selectivity and Binding Profile

Methoxamine selectively targets the

The Gq-Coupled Signaling Cascade

The physiological hallmark of methoxamine is prolonged peripheral vasoconstriction[5]. This is driven by a canonical G-protein coupled receptor (GPCR) cascade. Upon binding to the

Gq-coupled GPCR signaling cascade induced by Methoxamine binding to Alpha-1 Adrenoceptors.

Quantitative Pharmacological Profile

When designing concentration-response experiments, researchers must account for methoxamine's specific potency. It is classified as a long-acting agonist but exhibits lower absolute potency compared to phenylephrine (phenylephrine is approximately 5 to 10 times more potent)[4].

Table 1: Comparative Pharmacological Constants in Isolated Rat Aorta

| Agonist | Primary Target | Relative Potency | Emax | ||

| Methoxamine | 1x | ~4.27 - 4.50[7] | ~68 | 100% (Baseline) | |

| Phenylephrine | 5x - 10x[4] | ~5.77[9] | ~1.7 | >100% | |

| Norepinephrine | High (Mixed) | ~7.50 | ~0.03 | >100% |

Note:

Experimental Workflows & Protocols

As an Application Scientist, I mandate that all tissue bath protocols operate as self-validating systems . If a tissue fails to respond predictably to a control stimulus, all subsequent data is compromised. Below is the optimized workflow for assessing vascular reactivity using methoxamine in an isolated rat aorta model.

In Vitro Vascular Reactivity (Organ Bath Assay)

Rationale: The isolated rat thoracic aorta is the premier model for assessing conduit artery

Step-by-Step Methodology:

-

Tissue Harvest & Preparation:

-

Exisice the thoracic aorta and immediately submerge it in ice-cold, oxygenated Krebs-Henseleit solution. Causality: Cold temperatures halt metabolic degradation and prevent ischemic tissue damage during dissection.

-

Carefully clear adherent perivascular adipose tissue. Cut into 2-3 mm rings.

-

Endothelial Control: If investigating smooth muscle directly, mechanically denude the endothelium by gently rubbing the intimal surface with a stainless-steel wire. Causality: Removing the endothelium eliminates the confounding variable of flow-induced or agonist-induced Nitric Oxide (NO) release[10].

-

-

Organ Bath Mounting:

-

Mount the rings between two wire hooks in a 10 mL organ bath chamber filled with Krebs-Henseleit solution.

-

Maintain the bath at exactly 37°C and bubble continuously with 95%

/ 5%

-

-

Equilibration & Tension Optimization:

-

Apply a resting tension of 1.5 g to 2.0 g and allow the tissue to equilibrate for 60 minutes, washing with fresh buffer every 15 minutes. Causality: Stretching the tissue aligns the smooth muscle fibers to their optimal length-tension relationship (L-max), maximizing the amplitude of subsequent contractile responses.

-

-

System Validation (Viability Check):

-

Challenge the tissue with 60 mM KCl. Causality: High extracellular potassium bypasses GPCRs and directly depolarizes the cell membrane, opening voltage-gated calcium channels. A robust contraction proves the smooth muscle contractile apparatus is viable.

-

Wash the tissue 3-4 times until tension returns to baseline.

-

-

Methoxamine Dosing (Cumulative Concentration-Response):

-

Add methoxamine to the bath in half-log cumulative increments (from

to -

Wait for the contractile response to plateau at each concentration before adding the next dose. Causality: Cumulative dosing prevents receptor desensitization that can occur with repeated washout cycles and provides a continuous sigmoidal curve for accurate

calculation.

-

Standardized 7-step workflow for in vitro vascular reactivity assays using Methoxamine.

Translational Applications & Clinical Context

While methoxamine has largely been discontinued in modern routine clinical practice (having been replaced by shorter-acting agents like phenylephrine or norepinephrine)[4], its historical and research applications remain highly relevant.

-

Hemodynamic Research: In vivo, intravenous administration of methoxamine produces a sharp, dose-dependent increase in both systolic and diastolic blood pressure due to elevated peripheral vascular resistance[1].

-

Vagal Reflex Isolation: Because methoxamine lacks

-adrenergic activity, it does not directly stimulate the heart. The resulting spike in blood pressure triggers a profound baroreceptor-mediated vagal reflex, leading to reflex bradycardia. Historically, this specific mechanism was exploited clinically to terminate paroxysmal supraventricular tachycardia (SVT)[11]. -

Receptor Degradation Studies: Modern drug development utilizes methoxamine to study agonist-induced endocytosis and post-endocytic sorting of

-ARs. Recent studies have utilized methoxamine to trigger receptor internalization, aiding in the development of Endolysosomal Trafficking Targeting Chimeras (ETTACs) for targeted GPCR degradation in prostate cancer models[3].

References

-

Methoxamine | C11H17NO3 | CID 6082 - PubChem - NIH National Institutes of Health (NIH)[Link]

-

Methoxamine - Wikipedia Wikipedia[Link]

-

Modulation of Resistance Artery Tone by the Trace Amine -Phenylethylamine ResearchGate[Link]

-

Increased vascular responsiveness to norepinephrine in rats with heart failure is endothelium dependent AHA Journals[Link]

-

Effects of Phikud Navakot Extract on Vascular Reactivity in the Isolated Rat Aorta JMAT Online[Link]

-

Elucidation of the profound antagonism of contractile action of phenylephrine in rat aorta KoreaMed Synapse[Link]

-

methoxamine - Drug Central Drug Central[Link]

-

Macrophage cell-autonomous adrenergic alpha 1 signaling mediated extracellular matrix remodeling Freie Universität Berlin[Link]

-

ADRA1B Gene - GeneCards GeneCards[Link]

-

Development and characterization of endolysosomal trafficking targeting chimera degraders of α1A-adrenergic receptor PMC - NIH[Link]

Sources

- 1. Methoxamine | C11H17NO3 | CID 6082 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. genecards.org [genecards.org]

- 3. Development and characterization of endolysosomal trafficking targeting chimera degraders of α1A-adrenergic receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Methoxamine - Wikipedia [en.wikipedia.org]

- 5. methoxamine [drugcentral.org]

- 6. refubium.fu-berlin.de [refubium.fu-berlin.de]

- 7. jmatonline.com [jmatonline.com]

- 8. researchgate.net [researchgate.net]

- 9. KoreaMed Synapse [synapse.koreamed.org]

- 10. ahajournals.org [ahajournals.org]

- 11. METHOXAMINE (PD010058, WJAJPNHVVFWKKL-UHFFFAOYSA-N) [probes-drugs.org]

Technical Guide: CAS 61-16-5 (Methoxamine Hydrochloride) in Pharmacological Research

Executive Summary

CAS Number: 61-16-5

Compound: Methoxamine Hydrochloride

Class: Selective

Methoxamine Hydrochloride is a high-fidelity pharmacological probe used extensively to isolate

Chemical Identity & Physicochemical Properties[2][5][6][7][8][9]

Understanding the stability and solubility of CAS 61-16-5 is prerequisite for reproducible experimental design.

| Property | Specification |

| IUPAC Name | |

| Molecular Formula | |

| Molecular Weight | 247.72 g/mol |

| Solubility | Water (freely soluble), Ethanol (soluble) |

| Appearance | White to off-white crystalline powder |

| Stability | Stable in aqueous solution; protect from light and oxidation. |

| pKa | ~9.2 (amine group) |

Mechanism of Action: The -Adrenergic Cascade

Methoxamine acts as a direct sympathomimetic.[5][6] Its research value lies in its ability to trigger the

Mechanistic Pathway[7][11]

-

Binding: Methoxamine binds to transmembrane

-adrenergic receptors ( -

Transduction: The receptor undergoes a conformational change, activating the heterotrimeric

protein. -

Effector Activation: The

-subunit of -

Second Messengers: PLC hydrolyzes Phosphatidylinositol 4,5-bisphosphate (

) into:-

Inositol 1,4,5-trisphosphate (

): Diffuses to the sarcoplasmic reticulum (SR). -

Diacylglycerol (DAG): Remains membrane-bound to activate Protein Kinase C (PKC).

-

-

Calcium Mobilization:

binds tongcontent-ng-c2699131324="" _nghost-ng-c2339441298="" class="inline ng-star-inserted"> -

Contraction: Cytosolic

binds to calmodulin, activating Myosin Light Chain Kinase (MLCK), leading to actin-myosin cross-bridging and vasoconstriction.